N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
Overview
Description
N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAC, and it belongs to the class of benzamide derivatives. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied. In
Mechanism of Action
The mechanism of action of N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide involves the inhibition of various enzymes and pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, the compound reduces inflammation and pain. The compound has also been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a protein that plays a role in angiogenesis. By inhibiting VEGF, the compound reduces the formation of new blood vessels, which is important in the treatment of cancer.
Biochemical and Physiological Effects:
N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce the production of inflammatory cytokines and chemokines, which are important in the development of inflammation. The compound has also been found to induce apoptosis, which is programmed cell death, in cancer cells. This effect is important in the treatment of cancer. The compound has also been found to reduce the expression of various genes involved in angiogenesis, which is important in the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has various advantages and limitations for lab experiments. The compound has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a promising candidate for the treatment of various diseases. However, the compound has also been found to exhibit cytotoxicity, which limits its use in certain experiments. The compound is also relatively expensive, which limits its use in large-scale experiments.
Future Directions
N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has various future directions for scientific research. The compound has the potential to be used in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. The compound can also be further studied for its potential use as a diagnostic tool for cancer. Future research can focus on the development of more efficient and cost-effective synthesis methods for the compound. The compound can also be further studied for its potential use in combination therapy with other drugs.
Scientific Research Applications
N-[5-(butyrylamino)-2-chlorophenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. The compound has also been studied for its potential use as a diagnostic tool for cancer.
properties
IUPAC Name |
N-[5-(butanoylamino)-2-chlorophenyl]-4-(2-oxochromen-3-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c1-2-5-24(30)28-19-12-13-21(27)22(15-19)29-25(31)17-10-8-16(9-11-17)20-14-18-6-3-4-7-23(18)33-26(20)32/h3-4,6-15H,2,5H2,1H3,(H,28,30)(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMANPRWECIZRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.